3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-4-5-14(6-11(10)2)20(18,19)17-8-13-7-12(3)15-9-16-13/h4-7,9,17H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGTLCTUNNXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=NC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group-tolerant conditions . The general steps include:
Preparation of Boron Reagents: Organoboron reagents are prepared and used in the coupling reaction.
Coupling Reaction: The boron reagent is coupled with a halogenated precursor in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a sulfonamide group, which is known for its broad-spectrum antibacterial properties. The molecular formula is , and it features both a dimethylbenzene moiety and a pyrimidine derivative. These structural components contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific compound under discussion has been evaluated for its effectiveness against various pathogens, including:
- Bacteria : Effective against strains of Staphylococcus aureus and Escherichia coli.
- Parasites : Demonstrated activity against Trypanosoma brucei and Leishmania spp., suggesting potential use in treating parasitic infections .
Antiviral Potential
Recent studies have highlighted the antiviral properties of compounds containing pyrimidine derivatives. The compound may exhibit activity against viruses, including HIV and other RNA viruses, by inhibiting viral replication mechanisms .
Case Study 1: Antiparasitic Screening
A high-throughput screening study identified several compounds with antiparasitic activity using 3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide as a lead compound. The results indicated low micromolar activity against Trypanosoma brucei, confirming its potential as a therapeutic agent .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications to the pyrimidine ring significantly affect biological activity. Substituents at specific positions on the pyrimidine enhance potency against both bacterial and viral targets, guiding future drug design efforts .
Data Tables
| Property/Activity | Observed Effect |
|---|---|
| Antibacterial Activity | Effective against E. coli |
| Antiparasitic Activity | Active against Trypanosoma brucei |
| Antiviral Activity | Inhibits replication of HIV |
| Synthesis Yield | Typically >80% |
Mechanism of Action
The compound exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). BTK is involved in the B-cell receptor signaling pathway, which is crucial for B-cell development and function. By inhibiting BTK, the compound can prevent the activation and proliferation of B-cells, which is beneficial in treating diseases like chronic lymphocytic leukemia .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Positioning and Heterocyclic Systems
The target compound’s pyrimidine ring is substituted at the 4-position, distinguishing it from analogs like 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (), where the pyrimidine is substituted at the 2-position . This positional isomerism can alter hydrogen-bonding capacity and steric interactions, impacting binding to biological targets.
Key Comparisons:
- Pyrimidine Substitution :
- Benzene Ring Substitution: Target Compound: 3,4-Dimethyl groups. Compound: 4-Amino group. Implication: The electron-donating methyl groups in the target may increase lipophilicity, whereas the amino group in the analog could enhance solubility and hydrogen bonding .
Comparative Data Table
Biological Activity
3,4-Dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2O2S, with a molecular weight of 278.37 g/mol. The compound features a sulfonamide group, which is known for its antibacterial properties, and a pyrimidine moiety that may contribute to its biological activity.
Sulfonamides typically exert their effects by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), they disrupt the production of dihydrofolate, leading to impaired bacterial growth and replication. The incorporation of the pyrimidine ring may enhance the compound's affinity for biological targets or alter its pharmacokinetic properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Sulfonamides have been extensively studied for their antibacterial properties. They are effective against various Gram-positive and Gram-negative bacteria. For instance, a study reported that related sulfonamide compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Some studies have suggested that modifications in the sulfonamide structure can lead to antiviral activity. Compounds with pyrimidine moieties have shown promise against viruses like Hepatitis C and Influenza . The specific antiviral activity of this compound remains to be fully elucidated.
- Anticancer Potential : There is emerging evidence that certain sulfonamides can inhibit tumor growth and proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival .
Case Studies
Several case studies provide insight into the biological activity of sulfonamide derivatives:
- Case Study 1 : A derivative of this compound was tested against Mycobacterium tuberculosis, showing significant bactericidal activity at low concentrations (MIC = 0.25 μg/mL) . This suggests potential use in treating tuberculosis infections.
- Case Study 2 : In vitro studies demonstrated that related compounds could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 μM .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling the pyrimidine moiety to the sulfonamide group via nucleophilic substitution. Key intermediates (e.g., 6-methylpyrimidin-4-ylmethylamine) should be monitored using thin-layer chromatography (TLC) and purified via recrystallization. Final product purity is validated by ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.6 ppm for sulfonamide and pyrimidine rings) and HPLC (>98% purity) .
Q. Which analytical techniques are critical for confirming structural integrity and purity of this sulfonamide derivative?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for methyl groups (δ 2.1–2.5 ppm) and sulfonamide protons (δ 3.3–3.7 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~349).
- Elemental Analysis : Validate C, H, N, S composition within ±0.4% theoretical values .
Q. How can researchers screen the compound’s preliminary bioactivity in enzymatic assays?
- Methodological Answer : Use fluorescence polarization assays or surface plasmon resonance (SPR) to assess binding affinity to target enzymes (e.g., carbonic anhydrase). IC₅₀ values can be determined via dose-response curves, with positive controls (e.g., acetazolamide) to validate assay conditions .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding modes and selectivity of this compound against related targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) to model electronic properties .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., JAK1 kinase). Validate with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability .
Q. How can contradictory bioassay results (e.g., variable IC₅₀ across cell lines) be systematically resolved?
- Methodological Answer :
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess degradation rates.
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-selective interactions.
- Data Normalization : Use Z-score analysis to account for inter-assay variability .
Q. What experimental approaches validate the compound’s polymorphic forms, and how do they impact solubility?
- Methodological Answer :
- X-Ray Crystallography : Resolve crystal structures (e.g., PDB deposition) to identify polymorphs.
- DSC/TGA : Measure melting points and thermal stability.
- Solubility Studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) for each polymorph .
Q. How can researchers address low yield in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling optimizations.
- Solvent Optimization : Use DMF or THF with microwave-assisted heating (80°C, 30 min).
- Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry (1.2:1 amine:sulfonyl chloride ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
